GD-Tex

Beschreibung

Eigenschaften

Key on ui mechanism of action |

Motexafin gadolinium (Xcytrin) is Pharmacyclics' most advanced anti-cancer product candidate, a small-molecule drug with a novel mechanism of action. Xcytrin accumulates selectively in cancer cells due to their increased rates of metabolism. Once inside the cell, Xcytrin induces apoptosis (programmed cell death) by disrupting redox-dependent pathways. Xcytrin inhibits the enzyme thioredoxin reductase, which is a tumor growth promoter. This mechanism provides the opportunity to use Xcytrin in a wide range of cancers. Xcytrin is paramagnetic, and therefore is detectable by magnetic resonance imaging (MRI), allowing the visualization of the drug in tumors. |

|---|---|

CAS-Nummer |

246252-06-2 |

Molekularformel |

C52H72GdN5O14 |

Molekulargewicht |

1148.4 g/mol |

IUPAC-Name |

3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;gadolinium(3+);diacetate |

InChI |

InChI=1S/C48H66N5O10.2C2H4O2.Gd/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);/q-1;;;+3/p-2 |

InChI-Schlüssel |

VAZLWPAHMORDGR-UHFFFAOYSA-L |

SMILES |

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)O.CC(=O)O.[Gd] |

Kanonische SMILES |

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].[Gd+3] |

Aussehen |

Solid powder |

Reinheit |

>98% |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

PCI 0120; PCI-0120; PCI0120; API-GP 3; Gd texaphyrin; Gd-Texgadolinium; texaphyrin; Gd (III) Texaphryin. US brand name: Xcytrin. Abbreviation: GdTex. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

what is the mechanism of action of GD-Tex

An In-depth Technical Guide to the Core Mechanism of Action of GD-Tex (Motexafin Gadolinium)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as motexafin gadolinium (MGd), is a synthetic, water-soluble, pentadentate aromatic porphyrin-like macrocycle complexed with a gadolinium (III) cation.[1][2] It represents a novel class of anticancer agents with a mechanism of action that distinguishes it from traditional chemotherapeutics. A key feature of this compound is its selective accumulation in tumor cells, which is attributed to their higher metabolic rate.[3][4] This tumor selectivity, combined with its ability to be detected by magnetic resonance imaging (MRI), makes it a promising agent for both therapeutic and diagnostic applications.[5][6] This technical guide provides a detailed overview of the core mechanism of action of this compound, focusing on its role as a redox-active agent, its molecular targets, and the downstream cellular consequences.

Core Mechanism of Action: Induction of Oxidative Stress via Redox Cycling

The primary mechanism of action of this compound is the induction of oxidative stress within cancer cells through a process known as futile redox cycling.[4][7] this compound is an electron-affinic molecule, meaning it is easily reduced.[8] Once inside the tumor cell, it participates in a catalytic cycle where it accepts electrons from intracellular reducing metabolites, such as nicotinamide adenine dinucleotide phosphate (NADPH), ascorbate, glutathione, and protein thiols.[4][9]

In the presence of molecular oxygen, the reduced this compound transfers these electrons to oxygen, generating reactive oxygen species (ROS), including superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[1][7][8] This process regenerates the oxidized form of this compound, allowing it to participate in further rounds of electron transfer, thus creating a continuous cycle of ROS production.[1] The sustained generation of ROS overwhelms the cell's antioxidant capacity, leading to oxidative damage to lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[4][10]

References

- 1. researchgate.net [researchgate.net]

- 2. The Novel Expanded Porphyrin, Motexafin Gadolinium, Combined with Ytrrium-90 Ibritumomab Tiuxetan for Relapsed/Refractory Non-Hodgkin Lymphoma: Pre-Clinical Findings and Results of a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Motexafin gadolinium: gadolinium (III) texaphyrin, gadolinium texaphyrin, this compound, GdT2B2, PCI 0120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Motexafin gadolinium induces oxidative stress and apoptosis in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of motexafin gadolinium: A promising radiosensi... [degruyterbrill.com]

- 6. Synthesis of motexafin gadolinium: A promising radiosensi... [degruyterbrill.com]

- 7. Redox cycling by motexafin gadolinium enhances cellular response to ionizing radiation by forming reactive oxygen species [pubmed.ncbi.nlm.nih.gov]

- 8. Motexafin gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Motexafin gadolinium induces mitochondrially-mediated caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Motexafin gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

GD-Tex chemical structure and properties

An In-depth Technical Guide to GD-Tex (Motexafin Gadolinium)

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, known scientifically as Motexafin Gadolinium and by the trade name Xcytrin, is a synthetic metallotexaphyrin that has garnered significant interest in the field of oncology.[1][2][3] As a member of the texaphyrin family, it is an expanded porphyrin-like molecule designed to chelate large metal ions.[4] The incorporation of a paramagnetic gadolinium(III) ion allows this compound to be detectable by magnetic resonance imaging (MRI), offering the unique advantage of visualizing its accumulation in tumor tissues.[5][6] This document serves as a detailed technical resource on the chemical structure, physicochemical properties, and mechanism of action of this compound.

Chemical Structure

The chemical structure of this compound consists of a central gadolinium (Gd³⁺) ion coordinated within the planar, pentadentate aromatic macrocycle of a texaphyrin ligand.[4] The texaphyrin core is approximately 20% larger than that of a porphyrin, which is essential for accommodating the large gadolinium cation.[7] While the systematic IUPAC name is "(PB-7-11-233'2'4)-bis(acetato-kappaO)(9,10-diethyl-20,21-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-4,15-dimethyl-8,11-imino-3,6:16,13-dinitrilo-1,18-benzodiazacycloeicosine-5,14-dipropanolato-kappaN(1),kappaN(18),kappaN(23),kappaN(24),kappaN(25))gadolinium", it is commonly referred to by its non-proprietary name, Motexafin Gadolinium.[4]

The structure is further characterized by two axially coordinated acetate ligands and polyethyleneglycol substituents that enhance its water solubility.[4][8]

Common Synonyms: Motexafin gadolinium, Xcytrin, this compound, Gadolinium texaphyrin, GdT2B2, PCI-0120.[4][5][7][9][10]

Properties of this compound

The biological activity and pharmacokinetic profile of this compound are dictated by its distinct physicochemical properties.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅₂H₇₄GdN₅O₁₄⁻ | [4] |

| Molecular Weight | 1150.4 g/mol | [4] |

| Appearance | Scarlet red solid | [10] |

| UV/Vis Absorption | Soret-like band at 468 nm, Q-band at 742 nm | [4] |

| HPLC Purity | ~87.58% | [10] |

Pharmacokinetic Properties (in CD1 mice)

| Parameter | Value | Reference(s) |

| Route of Administration | Intravenous (i.v.) or Intraperitoneal (i.p.) | [11] |

| Dosage | 40 mg/kg | [11] |

| Half-life (T₁/₂β) | 12.9 hours | [11] |

| Intraperitoneal Bioavailability | 87.4% | [11] |

| Distribution | Not widely distributed into less well-perfused tissues | [11] |

In Vitro Activity

| Parameter | Value | Condition | Reference(s) |

| Kₘ for human/rat TrxR1 | 8.65 µM | [8] | |

| kcat/Kₘ for human/rat TrxR1 | 4.86 x 10⁴ M⁻¹s⁻¹ | [8] | |

| IC₅₀ for rat TrxR (non-competitive) | 6 µM | [8] | |

| IC₅₀ for mouse RNR (with human Trx) | 2 µM | 3 µM reduced human Trx | [8] |

| IC₅₀ for mouse RNR (with DTT) | 6 µM | 4 mM dithiothreitol | [8] |

Synthesis of this compound

The synthesis of Motexafin Gadolinium is a complex, multi-step process. Recent advancements have focused on developing greener and more efficient synthetic routes to improve yield and purity while reducing the reliance on hazardous materials and chromatographic purification.[5][9]

Experimental Protocol for Synthesis (Conceptual Overview)

While a detailed, step-by-step industrial synthesis protocol is proprietary, the general methodology reported in the scientific literature involves the following key steps[4][5]:

-

Formation of the Tripyrrole Adduct: The synthesis begins with the acid-catalyzed condensation of methyl 3-[2-(acetoxymethyl)-5-(benzyloxycarbonyl)-4-methyl-1H-pyrrol-3-yl]propionate and 3,4-diethylpyrrole to yield a tripyrrolyl intermediate.[4]

-

Reduction and Deprotection: The ester functionalities of the adduct are reduced to diols using a reducing agent such as a borane-THF complex. This is followed by the removal of the benzyl ester protecting group through catalytic hydrogenation.[4]

-

Macrocyclization: The texaphyrin macrocycle is formed through a subsequent condensation reaction.

-

Metallation: The gadolinium(III) ion is inserted into the texaphyrin ligand, a process typically achieved by reacting the macrocycle with a gadolinium salt like gadolinium(III) acetate.

-

Purification: The final product is purified, for instance, by crystallization from a solvent system such as isopropanol and heptane, to obtain a scarlet red solid.[10]

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects primarily by inducing oxidative stress within tumor cells.[1][12] This is accomplished through a futile redox cycling process that leads to the generation of reactive oxygen species (ROS) and the depletion of intracellular reducing metabolites.[4][12]

Inhibition of Thioredoxin Reductase

A primary molecular target of this compound is the enzyme thioredoxin reductase (TrxR).[8][12] TrxR is a vital component of the thioredoxin (Trx) system, which plays a central role in maintaining cellular redox homeostasis.[13][14] this compound functions as a substrate for TrxR, promoting the oxidation of NADPH and, in the presence of oxygen, catalyzing the formation of superoxide and hydrogen peroxide through redox cycling.[8] Additionally, this compound acts as a non-competitive inhibitor of TrxR.[8]

Inhibition of Ribonucleotide Reductase

This compound also targets and inhibits ribonucleotide reductase (RNR), an enzyme critical for the de novo synthesis of deoxyribonucleotides required for DNA replication and repair.[8] The function of RNR is dependent on the reducing equivalents supplied by the thioredoxin system. By inhibiting both TrxR and RNR, this compound effectively disrupts two pathways essential for the survival and proliferation of cancer cells.[8]

Induction of Apoptosis

The elevated levels of ROS and the compromised redox state of the cell, induced by this compound, trigger apoptotic signaling cascades, culminating in programmed cell death.[4][9] The preferential accumulation of this compound in tumor cells, likely due to their higher metabolic activity, contributes to its selective cytotoxicity.[2]

Signaling Pathway Diagram

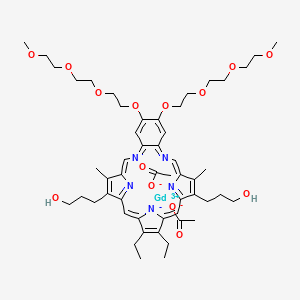

The diagram below provides a visual representation of the signaling pathway through which this compound exerts its cytotoxic effects on cancer cells.

Caption: Proposed signaling pathway of this compound in cancer cells.

Conclusion

This compound is a promising anti-cancer agent characterized by a novel mechanism of action that exploits the redox vulnerabilities of tumor cells. Its ability to inhibit the thioredoxin system, leading to oxidative stress and apoptosis, positions it as a valuable candidate for monotherapy or in combination with conventional treatments like radiation and chemotherapy. The unique feature of MRI detectability adds a diagnostic dimension to its therapeutic potential. This technical guide provides a comprehensive summary of the current knowledge on this compound, offering a valuable resource for researchers and clinicians working towards the development of more effective cancer therapies.

References

- 1. Motexafin gadolinium in the treatment of brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Motexafin gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. researchgate.net [researchgate.net]

- 6. cds.ismrm.org [cds.ismrm.org]

- 7. researchgate.net [researchgate.net]

- 8. Motexafin gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of motexafin gadolinium: A promising radiosensi... [degruyterbrill.com]

- 10. Synthesis of motexafin gadolinium: A promising radiosensi... [degruyterbrill.com]

- 11. Population pharmacokinetics and bioavailability of motexafin gadolinium (Xcytrin) in CD1 mice following intravenous and intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Motexafin gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Redox Signaling Mediated by Thioredoxin and Glutathione Systems in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of Gadolinium Texaphyrin

An In-depth Technical Guide on the Discovery and History of Gadolinium Texaphyrin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gadolinium (III) texaphyrin (Gd-Tex), also known as motexafin gadolinium (MGd), is a novel therapeutic and diagnostic agent belonging to the class of expanded porphyrins called texaphyrins. Developed as a tumor-selective compound, it possesses the unique dual functionality of a radiation sensitizer and a magnetic resonance imaging (MRI) contrast agent. Its design exploits the distinct metabolic characteristics of cancer cells, leading to preferential accumulation within tumors. As a radiosensitizer, this compound acts as a redox mediator, interfering with cellular respiration to generate reactive oxygen species (ROS) that enhance the cytotoxic effects of ionizing radiation on both oxygenated and hypoxic cancer cells. Concurrently, the paramagnetic gadolinium(III) ion at its core allows for the visualization of this accumulation and the monitoring of tumors via MRI. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and the extensive preclinical and clinical history of Gadolinium Texaphyrin.

The Dawn of Texaphyrins: A New Class of Macrocycles

The story of Gadolinium Texaphyrin begins with the invention of texaphyrins, a family of synthetic, porphyrin-like macrocycles, by Professor Jonathan Sessler and his research group at the University of Texas at Austin. These pentaaza expanded porphyrins are distinguished by their larger core size compared to natural porphyrins, enabling them to form stable 1:1 complexes with a wide range of metal cations, particularly the larger lanthanide ions. This unique coordination chemistry, coupled with favorable photophysical properties and selective localization in cancerous tissues, positioned texaphyrins as a promising new platform for developing therapeutic agents. The two most clinically advanced derivatives have been the gadolinium(III) complex (motexafin gadolinium, Xcytrin®) for radiation sensitization and the lutetium(III) complex (motexafin lutetium, Lutrin®) as a photosensitizer for photodynamic therapy.

Discovery and Synthesis

The development of Gadolinium Texaphyrin was driven by the need for an improved radiation sensitizer that could selectively target tumors while minimizing toxicity to surrounding healthy tissue. An ideal agent would also allow for non-invasive monitoring of its localization, a feature absent in previous sensitizers. This compound was designed to meet these criteria.

Synthetic Pathway

Texaphyrins are typically synthesized via a [3+1]-type pathway, involving an acid-catalyzed condensation of a tripyrrane derivative with an aromatic diamine. The resulting nonaromatic macrocycle is then oxidized in the presence of a metal salt and an organic base to yield the stable, aromatic metallotexaphyrin complex. The metal cation is believed to act as a thermodynamic template, stabilizing the macrocycle during its formation.

Caption: General Synthesis Workflow for Gadolinium Texaphyrin.

Experimental Protocol: Synthesis

The synthesis of motexafin gadolinium has been described in several publications. An improved, greener synthesis aims to enhance yield and purity while minimizing hazardous reagents and avoiding column chromatography. A general laboratory-scale protocol is summarized below.

-

Preparation of Precursors:

-

A symmetric tripyrrane dialdehyde is synthesized. This often involves the condensation of functionalized pyrrole subunits, which themselves are prepared via methods like the Paal-Knorr or Barton-Zard reactions.

-

The tripyrrane precursor undergoes a sequence of reactions, including ester deprotection, decarboxylation, and formylation, to yield the required dialdehyde.

-

A substituted o-phenylenediamine is prepared separately.

-

-

Macrocycle Formation (Schiff Base Condensation):

-

The tripyrrane dialdehyde and the o-phenylenediamine derivative are reacted in a 1:1 molar ratio.

-

The reaction is an acid-catalyzed Schiff base condensation performed under conditions of high dilution to favor intramolecular cyclization over intermolecular polymerization.

-

This step yields the non-aromatic, reduced form of the texaphyrin macrocycle.

-

-

Metallation and Aromatization:

-

The non-aromatic texaphyrin ligand is dissolved in a suitable solvent (e.g., methanol).

-

An excess of Gadolinium(III) acetate, Gd(OAc)₃, is added to the solution.

-

The mixture is exposed to air (as an oxidant) and heated, often in the presence of an organic base like triethylamine. This process drives the dual metallation and oxidative aromatization of the macrocycle.

-

The final product, Gadolinium (III) Texaphyrin, is purified, typically through crystallization, to yield a scarlet or dark red solid.

-

Mechanism of Action

This compound is a theranostic agent, meaning it combines therapeutic action with diagnostic imaging capabilities. Its mechanism is rooted in its redox properties and the paramagnetic nature of the chelated gadolinium ion.

As a Radiation Sensitizer

This compound enhances the effects of radiation through a novel mechanism that is active in both oxygenated (oxic) and low-oxygen (hypoxic) tumor environments. Unlike previous sensitizers that often rely on DNA incorporation, this compound acts as a redox mediator.

-

Electron Scavenging: Ionizing radiation generates hydrated electrons (e⁻aq). This compound has a high electron affinity and efficiently "captures" these electrons, forming a long-lived π-radical cation. This prevents the electrons from recombining with other radicals, effectively increasing the concentration of damaging hydroxyl radicals (•OH) produced by a given dose of radiation.

-

Generation of Reactive Oxygen Species (ROS): this compound can undergo futile redox cycling within the cell. It accepts electrons from cellular reducing agents like NADPH and glutathione, and in the presence of molecular oxygen, transfers these electrons to form superoxide (O₂⁻•) and other ROS. This process is catalyzed by enzymes such as thioredoxin reductase, which is a key molecular target of this compound. The resulting increase in oxidative stress depletes the cell's antioxidant capacity, lowers the threshold for radiation-induced apoptosis, and contributes to cytotoxicity.

Caption: Mechanism of Radiation Sensitization by this compound.

As an MRI Contrast Agent

The gadolinium(III) ion is strongly paramagnetic, containing seven unpaired electrons. When placed in a magnetic field, it efficiently enhances the relaxation rates of nearby water protons. This property, particularly the shortening of the spin-lattice relaxation time (T1), results in significant signal enhancement (brightening) in T1-weighted MR images. Because this compound selectively accumulates in tumors, it acts as a tumor-specific contrast agent, allowing for clear delineation of the tumor from surrounding healthy tissue.

Preclinical Evaluation

Extensive preclinical studies were conducted to evaluate the safety, biodistribution, and efficacy of this compound as both an MRI contrast agent and a radiation enhancer.

Data Summary: Physicochemical & Preclinical Properties

Table 1: Physicochemical and MRI Contrast Properties

| Property | Value | Reference |

|---|---|---|

| One-Electron Reduction Potential | -0.08 V (vs. NHE) | |

| Relaxivity (r1) at 1.5 T | 19 (mmol/L·s)⁻¹ |

| Relaxivity (r2) at 1.5 T | 22 (mmol/L·s)⁻¹ | |

Table 2: In Vivo Efficacy in Preclinical Models

| Animal Model | Tumor Type | This compound Dose | Radiation | Outcome | Reference |

|---|---|---|---|---|---|

| Murine Mammary Carcinoma | EMT6, SMT-F, MCa | 40 µmol/kg i.v. | Single Fraction (30 Gy) | Significant tumor growth delay vs. radiation alone (P=0.0034) | |

| Rabbit | V2 Carcinoma | 5 µmol/kg | N/A (MRI Study) | Selective tumor contrast enhancement |

| Rat | Fibrosarcoma | 17 µmol/kg | N/A (MRI Study) | Significant tumor enhancement up to 24 hours | |

Experimental Protocols: Preclinical Studies

Protocol 4.2.1: In Vitro Radiosensitization Assay (Clonogenic Survival)

-

Cell Lines: Human tumor cell lines (e.g., HT-29 colon adenocarcinoma).

-

Drug Incubation: Cells are seeded in culture plates and incubated with varying concentrations of this compound for a set period (e.g., 24 hours) prior to irradiation.

-

Irradiation: Plates are irradiated with a range of doses (e.g., 0-8 Gy) using a calibrated source.

-

Colony Formation: After irradiation, cells are washed, re-plated at low density, and incubated for 10-14 days to allow for colony formation.

-

Analysis: Colonies are fixed, stained (e.g., with crystal violet), and counted. Survival fractions are calculated relative to non-irradiated controls. The sensitizer enhancement ratio (SER) is determined by comparing the dose of radiation required to achieve a certain level of cell kill with and without the drug.

Protocol 4.2.2: In Vivo Tumor Model for Radiation Enhancement

-

Animal Model: Immunocompromised or syngeneic mice (e.g., BALB/c or C3H) are used.

-

Tumor Implantation: Tumor cells (e.g., EMT6 murine mammary carcinoma) are injected subcutaneously or intramuscularly into the flank or leg of the mice. Tumors are allowed to grow to a specified size (e.g., 100 mm³).

-

Treatment Groups: Animals are randomized into groups: (1) Untreated Control, (2) this compound alone, (3) Radiation alone, (4) this compound + Radiation.

-

Drug Administration: this compound is administered intravenously (i.v.) at a specified dose (e.g., 40 µmol/kg).

-

Irradiation: At a predetermined time after drug injection (e.g., 2-5 hours, corresponding to peak tumor accumulation), the tumor-bearing area is locally irradiated with a single or fractionated dose of X-rays. The rest of the animal's body is shielded.

-

Endpoint Analysis: Tumor volume is measured regularly (e.g., with calipers) to determine tumor growth delay. Animal survival is also monitored.

Clinical Development and History

The promising preclinical data led to the clinical development of this compound (brand name Xcytrin®) by Pharmacyclics, Inc. The primary clinical indication pursued was as an adjunct to whole-brain radiation therapy (WBRT) for patients with brain metastases.

Phase I and II Trials

Phase I trials were conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLT), and pharmacokinetics of this compound. These studies confirmed that the drug was generally well-tolerated and demonstrated selective accumulation in primary and metastatic tumors via MRI. Phase II trials provided preliminary evidence of efficacy, particularly in patients with brain metastases from non-small cell lung cancer (NSCLC).

Phase III Trials: The SMART Program

The pivotal Phase III trial was the "Study of Neurologic Progression with Motexafin Gadolinium And Radiation Therapy" (SMART). This randomized trial compared WBRT plus this compound to WBRT alone in hundreds of patients with brain metastases from NSCLC. The primary endpoint was time to neurologic progression. While the study did not meet its primary endpoint for the overall population, a pre-specified subgroup analysis of patients with NSCLC showed that this compound treatment was associated with a significant delay in the time to neurologic progression. Despite these encouraging results, the U.S. FDA did not grant approval, and further development for this indication was halted.

Caption: Clinical Development Timeline of Gadolinium Texaphyrin.

Data Summary: Clinical Trials

Table 3: Pharmacokinetics and Dosage from Phase I Clinical Trial

| Parameter | Value | Note | Reference |

|---|---|---|---|

| Patient Population | 38 adults with incurable cancers requiring radiation | Dose-escalation study | |

| Dose Range Tested | 0.6 to 29.6 mg/kg | Single i.v. dose | |

| Maximum Tolerated Dose (MTD) | 22.3 mg/kg | Dose-limiting toxicity was reversible acute tubular necrosis | |

| Recommended Single Dose | 16.7 mg/kg | Based on MTD |

| Median Half-Life (t½) | 7.4 hours | After single-dose administration | |

Experimental Protocol: Clinical Trial Design (Phase III Example)

-

Trial Design: Randomized, multicenter, open-label study.

-

Patient Population: Patients with brain metastases from a primary tumor (e.g., NSCLC), stratified by factors like recursive partitioning analysis (RPA) class.

-

Treatment Arms:

-

Arm I (Control): Standard whole-brain radiotherapy (WBRT), typically 30 Gy in 10 fractions.

-

Arm II (Investigational): this compound administered via IV infusion prior to each fraction of WBRT.

-

-

Primary Endpoint: Time to neurologic progression, assessed by standardized neurological examinations and imaging.

-

Secondary Endpoints: Overall survival, neurocognitive function, quality of life, and tumor response rate as assessed by MRI.

-

Monitoring: Patients undergo regular MRI scans to assess tumor status and are monitored for adverse events throughout the trial and follow-up period.

Conclusion and Future Outlook

Gadolinium Texaphyrin represents a landmark in the development of theranostic agents. It was conceived from fundamental chemical principles to create a molecule that could selectively localize in tumors, enhance the efficacy of radiation therapy through a unique redox-based mechanism, and simultaneously be visualized with a common clinical imaging modality. Although it did not achieve regulatory approval for its primary pursued indication, the extensive body of research on this compound has provided invaluable insights into tumor metabolism, redox biology, and the design of multifunctional therapeutic agents. The texaphyrin platform remains a versatile scaffold for creating new conjugates and agents for various applications, from targeted drug delivery to alternative cancer therapies. The history of Gadolinium Texaphyrin serves as a detailed and instructive case study for researchers in medicinal chemistry, radiobiology, and clinical drug development.

GD-Tex: A Redox-Active Porphyrin-Based Radiation Sensitizer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Abstract: Gadolinium(III) Texaphyrin (GD-Tex, motexafin gadolinium) is a porphyrin-like macrocycle that has been investigated as a radiation sensitizer. Its mechanism of action is centered on its ability to selectively accumulate in tumor cells and disrupt their redox homeostasis. Through a process of futile redox cycling, this compound catalyzes the oxidation of intracellular reducing metabolites, leading to the generation of reactive oxygen species (ROS) and the inhibition of key antioxidant enzymes, notably thioredoxin reductase. This targeted induction of oxidative stress enhances the cytotoxic effects of ionizing radiation, making cancer cells more susceptible to treatment. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, experimental validation, and quantitative efficacy.

Mechanism of Action: Futile Redox Cycling and Induction of Oxidative Stress

This compound's efficacy as a radiation sensitizer stems from its role as a redox-active agent. It participates in a futile redox cycle within the tumor cell, a process that depletes cellular reductants and generates cytotoxic ROS.[1][2]

The proposed mechanism involves the following key steps:

-

Reduction of this compound: this compound, in its oxidized state, readily accepts electrons from intracellular reducing agents such as NADPH and ascorbate.[1] This reduction is significantly accelerated by oxidoreductases, with thioredoxin reductase being a primary target.[2][3]

-

Reaction with Molecular Oxygen: The reduced this compound then reacts with molecular oxygen (O₂) to form superoxide radicals (O₂⁻•).

-

Generation of Reactive Oxygen Species (ROS): Superoxide dismutase (SOD) converts the superoxide radicals into hydrogen peroxide (H₂O₂). In the presence of ferrous ions (Fe²⁺), hydrogen peroxide can undergo the Fenton reaction to produce highly reactive hydroxyl radicals (•OH).

-

Regeneration of this compound and Continued Cycling: The oxidation of the reduced this compound regenerates the original molecule, allowing it to participate in another round of electron transfer, thus creating a continuous cycle of ROS production.

This futile cycling has two major consequences for the cancer cell:

-

Depletion of Reducing Equivalents: The continuous oxidation of NADPH and other reductants depletes the cell's antioxidant capacity, leaving it vulnerable to oxidative damage.

-

Increased Oxidative Stress: The accumulation of ROS leads to damage of critical cellular components, including DNA, lipids, and proteins.

The combination of depleted antioxidant defenses and increased ROS production significantly enhances the DNA-damaging effects of ionizing radiation, leading to increased cell death.

Signaling Pathway Diagram

Caption: Futile redox cycling of this compound leading to ROS production.

Preclinical In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potential of this compound as a radiation sensitizer in various cancer cell lines and animal models.

In Vitro Radiosensitization

Clonogenic assays are the gold standard for assessing the radiosensitizing effects of a compound in vitro. These assays measure the ability of single cells to proliferate and form colonies after treatment with radiation, with and without the sensitizing agent.

Table 1: In Vitro Radiosensitization Data for this compound

| Cell Line | Cancer Type | This compound Concentration | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) | Reference |

| MES-SA | Human Uterine Sarcoma | Not Specified | Not Specified | Synergistic effects observed | [1] |

| A549 | Human Lung Carcinoma | Not Specified | Not Specified | Synergistic effects observed | [1] |

| E89 | CHO Cell Line Variant | Not Specified | Not Specified | Increased aerobic radiation response | [1] |

| LYAS | Murine Lymphoma | Not Specified | Not Specified | Increased aerobic radiation response | [1] |

Note: Specific quantitative SER values from these studies were not available in the reviewed literature. The term "synergistic effects" indicates a greater than additive effect when this compound is combined with radiation.

In Vivo Tumor Growth Delay

In vivo studies using tumor-bearing animal models are crucial for evaluating the therapeutic potential of a radiation sensitizer. Tumor growth delay is a common endpoint used to assess efficacy.

Table 2: In Vivo Tumor Growth Delay Data for this compound

| Animal Model | Tumor Model | Treatment Group | Tumor Growth Delay (days) | Reference |

| Mice | Not Specified | This compound + Radiation | Enhanced tumor response | [3] |

| Rats | Not Specified | This compound + Radiation | Not Specified | Not Specified |

Note: While studies report enhanced tumor response and growth delay, specific quantitative data on the duration of the delay were not consistently available in the reviewed preclinical literature.

Clinical Evaluation: Phase I Trial

A Phase I single-dose trial of this compound administered with radiation therapy was conducted to determine its safety, pharmacokinetics, and maximum tolerated dose (MTD).[4][5]

Table 3: Summary of Phase I Clinical Trial of this compound

| Parameter | Finding | Reference |

| Patient Population | 38 patients with incurable cancers requiring radiation therapy | [4] |

| This compound Dose Escalation | 0.6 to 29.6 mg/kg | [4] |

| Maximum Tolerated Dose (MTD) | 22.3 mg/kg | [4] |

| Dose-Limiting Toxicity | Reversible acute tubular necrosis | [4] |

| Recommended Single Dose | 16.7 mg/kg | [4] |

| Median Half-life | 7.4 hours | [4] |

| Tumor Localization | Selective accumulation in primary and metastatic tumors confirmed by MRI | [4][5] |

The results of the Phase I trial demonstrated that this compound is well-tolerated at doses below the MTD and selectively localizes to tumors.[4]

Experimental Protocols

In Vitro Clonogenic Survival Assay

The following is a generalized protocol for a clonogenic survival assay to evaluate the radiosensitizing effect of this compound.

Caption: Workflow for a clonogenic survival assay.

Detailed Steps:

-

Cell Preparation: Culture the desired cancer cell line to ~80% confluency. Harvest the cells and prepare a single-cell suspension.

-

Cell Seeding: Plate a known number of cells into multi-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.

-

This compound Treatment: After allowing the cells to attach, treat them with varying concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the cells with this compound for a predetermined period (e.g., 2-4 hours) to allow for cellular uptake.

-

Irradiation: Irradiate the plates with a range of radiation doses. Include a non-irradiated control for each this compound concentration.

-

Colony Formation: Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control plates.

-

Fixing and Staining: Aspirate the media, wash with PBS, and fix the colonies with a suitable fixative (e.g., methanol). Stain the colonies with a dye such as crystal violet.

-

Colony Counting: Count the number of colonies containing 50 or more cells.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. Plot the SF against the radiation dose to generate survival curves. The sensitizer enhancement ratio (SER) can be calculated by comparing the radiation doses required to achieve a specific level of cell kill (e.g., SF = 0.1) with and without this compound.

In Vivo Tumor Growth Delay Study

The following is a generalized protocol for an in vivo tumor growth delay study.

Caption: Workflow for an in vivo tumor growth delay study.

Detailed Steps:

-

Animal Model: Use an appropriate immunodeficient mouse or rat model.

-

Tumor Cell Implantation: Subcutaneously implant a known number of cancer cells into the flank of each animal.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable, measurable size. Randomize the animals into different treatment groups (e.g., control, radiation alone, this compound alone, this compound + radiation).

-

This compound Administration: Administer this compound to the designated treatment groups, typically via intravenous injection.

-

Irradiation: After a suitable time for tumor accumulation of this compound, irradiate the tumors with a single or fractionated dose of radiation.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals until the tumors reach a predetermined endpoint size.

-

Data Analysis: Calculate the tumor volume for each measurement. Plot the mean tumor volume over time for each treatment group. The tumor growth delay is the difference in the time it takes for the tumors in the treated groups to reach the endpoint size compared to the control group.

Conclusion

This compound represents a promising class of radiation sensitizers that exploit the altered redox environment of cancer cells. Its ability to selectively accumulate in tumors and induce oxidative stress through futile redox cycling provides a targeted approach to enhancing the efficacy of radiation therapy. While preclinical and early clinical studies have shown encouraging results, further research is needed to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient selection. The detailed methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to advance the field of radiation oncology.

References

- 1. Redox cycling by motexafin gadolinium enhances cellular response to ionizing radiation by forming reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Motexafin gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Motexafin gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]

Unraveling the Biological Targets of GD-Tex in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The term "GD-Tex" presents a notable ambiguity in cancer research literature, potentially referring to two distinct entities: Gadolinium Texaphyrin , a synthetic molecule designed as a radiation sensitizer, or Glioblastoma-Derived Texosomes (Extracellular Vesicles) , which are nanoscale vesicles shed by brain tumor cells that play a crucial role in intercellular communication. This technical guide provides an in-depth exploration of the biological targets and mechanisms of action for both interpretations, offering a comprehensive resource for the scientific community.

Part 1: Gadolinium Texaphyrin (this compound / Motexafin Gadolinium)

Gadolinium Texaphyrin (this compound), also known as motexafin gadolinium, is a porphyrin-like macrocycle that has been investigated for its role as a tumor-selective radiation sensitizer.[1][2][3] Its mechanism of action is primarily centered on the disruption of the cellular redox balance, leading to increased oxidative stress and subsequent apoptosis in cancer cells.[1][4]

Core Mechanism: Disruption of Redox Homeostasis

The primary biological target of Gadolinium Texaphyrin is the redox system of cancer cells. It engages in futile redox cycling, a process that catalytically generates reactive oxygen species (ROS). This activity is particularly effective in the metabolic environment of tumor cells.[1]

Key Molecular Interactions and Consequences:

-

Induction of Redox Stress: this compound acts as a redox mediator, accelerating the reduction of various intracellular molecules.[5] This process consumes cellular reducing equivalents, such as NADPH and glutathione, disrupting the delicate balance of the cell's antioxidant defense system.

-

Generation of Reactive Oxygen Species (ROS): The futile redox cycling of this compound leads to the production of superoxide and other ROS.[4] This surge in ROS overwhelms the antioxidant capacity of the cancer cell, causing damage to lipids, proteins, and DNA.

-

Induction of Apoptosis: The accumulation of ROS and the resulting cellular damage trigger the intrinsic apoptotic pathway.[1]

-

Radiation Sensitization: this compound's ability to generate ROS enhances the cytotoxic effects of ionizing radiation.[6][7] Radiation itself generates ROS, and the presence of this compound amplifies this effect, leading to more extensive DNA damage and cell death in both oxygenated and hypoxic tumor cells.[2][6]

-

Overcoming p53-mediated Resistance: In certain contexts, conjugates of this compound with platinum-based drugs have been shown to reactivate p53 in platinum-resistant cancer models, suggesting a role in overcoming specific mechanisms of drug resistance.[8]

It is important to note that while initial studies showed promise for this compound as a radiosensitizer[6][7], subsequent independent studies in various human tumor cell lines, including under hypoxic conditions, did not observe a significant radiosensitizing effect.[9][10] This highlights the need for further research to delineate the specific contexts and cancer types where this compound may be most effective.

Experimental Protocols: Assessing Redox Activity and Radiosensitization

1. In Vitro Clonogenic Survival Assay for Radiosensitization:

-

Cell Culture: Human tumor cell lines (e.g., HT-29, U-87 MG) are cultured in appropriate media.

-

Drug Treatment: Cells are treated with varying concentrations of this compound (e.g., 20-500 µM) for a specified period (e.g., 24 hours) before irradiation.[10]

-

Irradiation: Cells are irradiated with a range of doses using a calibrated source.

-

Clonogenic Survival: Following irradiation, cells are trypsinized, counted, and seeded at low densities to allow for colony formation. After a suitable incubation period (e.g., 10-14 days), colonies are fixed, stained, and counted.

-

Data Analysis: Survival curves are generated by plotting the surviving fraction of cells against the radiation dose. The enhancement ratio is calculated to determine the radiosensitizing effect of this compound.

2. Measurement of Intracellular Reactive Oxygen Species (ROS):

-

Cell Treatment: Cancer cells are treated with this compound for various time points.

-

ROS Detection: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the cells. DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Quantification: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope, providing a quantitative measure of intracellular ROS levels.

Signaling Pathway Visualization

The core mechanism of Gadolinium Texaphyrin revolves around its direct impact on the cellular redox environment rather than a specific signaling cascade. A workflow diagram illustrating its proposed mechanism as a radiation sensitizer is provided below.

Caption: Proposed mechanism of Gadolinium Texaphyrin as a radiation sensitizer.

Part 2: Glioblastoma-Derived Texosomes (Extracellular Vesicles)

Glioblastoma-derived extracellular vesicles (GBM-EVs or "this compound") are key mediators of intercellular communication within the tumor microenvironment.[11][12] These vesicles carry a diverse cargo of proteins, lipids, and nucleic acids, which they can transfer to recipient cells, thereby promoting tumor progression, invasion, angiogenesis, and immune evasion.[11][13]

Biological Targets and Affected Signaling Pathways

The cargo of GBM-EVs is heterogeneous and can influence a multitude of signaling pathways in recipient cells, which include other cancer cells, endothelial cells, and immune cells.[13][14]

Key Protein Cargo and Their Targets:

Proteomic analyses have identified numerous proteins within GBM-EVs that are associated with cancer progression.[15][16][17]

| Protein Cargo | Putative Target/Function in Recipient Cell | Reference |

| EGFRvIII | Activation of PI3K/Akt and MAPK pathways, promoting proliferation and survival. | [15][18] |

| Annexin A1 (ANXA1) | Promotion of cell invasion and migration. | [17][19] |

| Integrin β1 (ITGB1) | Regulation of cell adhesion and migration. | [17] |

| Tenascin C (TNC) | Modulation of the extracellular matrix to promote invasion. | [20] |

| CD44 | Promotion of cell motility, tumor growth, and angiogenesis. | [20] |

| TGF-β | Immunosuppression by inhibiting T-cell function. | [21] |

Key miRNA Cargo and Their Targets:

GBM-EVs are also enriched in microRNAs (miRNAs) that can post-transcriptionally regulate gene expression in recipient cells.[22][23][24]

| miRNA Cargo | Target Gene/Pathway | Consequence in Recipient Cell | Reference |

| miR-21 | PTEN, RECK, PDCD4 | Inhibition of apoptosis, promotion of proliferation and invasion. | [22][25][26] |

| miR-1 | ANXA2 | Inhibition of pro-oncogenic effects of GBM-EVs. | [19] |

| miR-9 | - | Induction of angiogenesis. | [27] |

| miR-26a | KLF4 | Activation of PI3K/Akt pathway, promotion of glucose metabolism reprogramming. | [28] |

| miR-375 | SLC31A1 | Inhibition of cell progression. | [25] |

Experimental Protocols: Isolation and Analysis of GBM-EVs

1. Isolation of Extracellular Vesicles by Differential Ultracentrifugation:

This is a common method for isolating EVs from cell culture supernatant or biological fluids.[29][30]

-

Initial Centrifugation: Conditioned media or biofluid is centrifuged at low speed (e.g., 300 x g for 10 minutes) to remove cells.

-

Debris Removal: The supernatant is then centrifuged at a higher speed (e.g., 2,000 x g for 20 minutes) to pellet larger debris.[24]

-

Microvesicle Pelleting: The resulting supernatant is centrifuged at 10,000-20,000 x g for 30-60 minutes to pellet larger vesicles (microvesicles).[24]

-

Exosome Pelleting: The supernatant from the previous step is ultracentrifuged at high speed (e.g., 100,000-120,000 x g) for 70-120 minutes to pellet smaller vesicles (exosomes).[24]

-

Washing: The pellet is washed with phosphate-buffered saline (PBS) and subjected to a final ultracentrifugation step to purify the EVs.

2. Proteomic Analysis of EV Cargo by Mass Spectrometry:

-

EV Lysis: The purified EV pellet is lysed using appropriate buffers to release the protein cargo.

-

Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

Sample Preparation: Proteins are typically reduced, alkylated, and digested into peptides (e.g., using trypsin).

-

Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.[16]

-

Data Analysis: The resulting data is processed using specialized software to identify proteins and perform quantitative comparisons between different samples.

3. miRNA Profiling of EV Cargo by qRT-PCR or Sequencing:

-

RNA Extraction: Total RNA is extracted from the purified EV pellet using a kit optimized for small RNA recovery.

-

miRNA Quantification (qRT-PCR): Specific miRNAs are reverse transcribed into cDNA and then quantified using real-time PCR with miRNA-specific primers.[22]

-

miRNA Profiling (Sequencing): Small RNA libraries are prepared from the extracted RNA and sequenced using a high-throughput sequencing platform to obtain a comprehensive profile of all miRNAs present in the EVs.

Signaling Pathway and Workflow Visualizations

GBM-EV Mediated Activation of PI3K/Akt Pathway:

Caption: GBM-EVs activate the PI3K/Akt pathway promoting cell proliferation and survival.

Experimental Workflow for GBM-EV Proteomics:

Caption: A typical experimental workflow for the proteomic analysis of GBM-derived extracellular vesicles.

References

- 1. Motexafin gadolinium: a redox-active tumor selective agent for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I single-dose trial of gadolinium texaphyrin (this compound), a tumor selective radiation sensitizer detectable by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Motexafin gadolinium: gadolinium (III) texaphyrin, gadolinium texaphyrin, this compound, GdT2B2, PCI 0120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of Platinum(IV) Prodrugs By Motexafin Gadolinium as a Redox Mediator: A New Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Re-evaluating gadolinium(III) texaphyrin as a radiosensitizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Role of Tumor-Derived Extracellular Vesicles in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pathology & Oncology Research | Extracellular vesicles as modulators of glioblastoma progression and tumor microenvironment [por-journal.com]

- 14. Extracellular Vesicles in the Glioblastoma Microenvironment: A Diagnostic and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proteomics of Extracellular Vesicle in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Comprehensive proteome profiling of glioblastoma-derived extracellular vesicles identifies markers for more aggressive disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. mdpi.com [mdpi.com]

- 21. Effects of glioblastoma-derived extracellular vesicles on the functions of immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. miR-21 in the Extracellular Vesicles (EVs) of Cerebrospinal Fluid (CSF): A Platform for Glioblastoma Biomarker Development | PLOS One [journals.plos.org]

- 23. Glioma-Derived miRNA-Containing Extracellular Vesicles Induce Angiogenesis by Reprogramming Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. exosome-rna.com [exosome-rna.com]

- 25. Extracellular Vesicles in Glioblastoma Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Extracellular Vesicles Involvement in the Modulation of the Glioblastoma Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Extracellular Vesicles Loaded miRNAs as Potential Modulators Shared Between Glioblastoma, and Parkinson’s and Alzheimer’s Diseases [frontiersin.org]

- 28. researchgate.net [researchgate.net]

- 29. Shooting the messenger: a systematic review investigating extracellular vesicle isolation and characterisation methods and their influence on understanding extracellular vesicles-radiotherapy interactions in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

The Core Pharmacokinetics and Pharmacodynamics of GD-Tex (Motexafin Gadolinium): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GD-Tex, also known as motexafin gadolinium (MGd), is a novel therapeutic agent belonging to the texaphyrin class of molecules. It is a redox-active drug that has been investigated primarily as a radiosensitizer for the treatment of various cancers, particularly brain metastases.[1][2] Its unique properties include selective localization in tumor cells and detectability by magnetic resonance imaging (MRI), allowing for non-invasive monitoring of its distribution.[3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data from preclinical and clinical studies, detailed experimental methodologies, and a visualization of its proposed mechanism of action.

Pharmacodynamics: The Mechanism of Action

This compound functions as a disruptor of cellular redox homeostasis, a state often altered in cancer cells. Its primary molecular target appears to be thioredoxin reductase (TrxR), a key enzyme in the thioredoxin system responsible for maintaining a reducing intracellular environment.[4][5]

The proposed mechanism involves a futile redox cycle. This compound accepts electrons from cellular reducing metabolites like NADPH, a reaction significantly accelerated by oxidoreductases such as TrxR.[4] In the presence of oxygen, the reduced this compound donates these electrons to molecular oxygen, generating superoxide and other reactive oxygen species (ROS). This process regenerates the original form of this compound, allowing it to continuously produce ROS.[6][7]

This sustained oxidative stress has several downstream consequences:

-

Direct Cytotoxicity: The accumulation of ROS can lead to cellular damage and induce apoptosis.[1]

-

Inhibition of Ribonucleotide Reductase (RNR): this compound has been shown to inhibit RNR, the enzyme responsible for producing deoxyribonucleotides for DNA synthesis and repair. This further sensitizes cancer cells to DNA-damaging treatments like radiation.[8]

-

Radiosensitization: By depleting the cellular pool of reducing equivalents and inhibiting DNA repair pathways, this compound makes tumor cells more susceptible to the cytotoxic effects of ionizing radiation.[4]

It is important to note that while many studies support this mechanism, some research has questioned the radiosensitizing efficacy of this compound in certain cancer cell lines and preclinical models, suggesting its effects may be cell-type dependent.[9]

Signaling Pathway of this compound

Caption: Proposed mechanism of action for this compound in a cancer cell.

Quantitative Pharmacodynamic Data

The following table summarizes the key in vitro pharmacodynamic parameters for this compound.

| Parameter | System/Assay | Value | Reference |

| IC₅₀ | Rat Thioredoxin Reductase (TrxR) Inhibition | 6 µM | [8] |

| IC₅₀ | Mouse Ribonucleotide Reductase (RNR) Inhibition (with 3 µM reduced human Trx) | 2 µM | [8] |

| IC₅₀ | Mouse Ribonucleotide Reductase (RNR) Inhibition (with 4 mM dithiothreitol) | 6 µM | [8] |

| Kₘ | NADPH-oxidizing substrate for human/rat TrxR1 | 8.65 µM | [8] |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetics of this compound have been characterized in both preclinical and clinical settings. It is administered intravenously, bypassing absorption complexities.

Preclinical Pharmacokinetics

A study in CD1 mice provided the following pharmacokinetic parameters after intravenous and intraperitoneal injections.

| Parameter | Route | Dose | Value | Reference |

| T½β | IV / IP | 40 mg/kg | 12.9 h | [10] |

| Bioavailability | IP | 40 mg/kg | 87.4% | [10] |

| V𝖈 | IV / IP | 40 mg/kg | Larger than blood volume | [10] |

Clinical Pharmacokinetics

Human pharmacokinetic data is derived from several Phase I and population pharmacokinetic (POP-PK) analyses.

A Phase I single-dose trial established a median half-life of 7.4 hours.[11] A population pharmacokinetic model, analyzing data from 243 patients across three clinical trials, determined that a three-compartment model best described the disposition of this compound.[12]

| Parameter | Population | Value/Observation | Reference |

| Model | Human Adults | Three-compartment, open, linear model | [12] |

| Median Half-life (t½) | Human Adults (single dose) | 7.4 h | [11] |

| Clearance (CL) | Human Adults | Lower in women; decreased with increasing age, alkaline phosphatase, and decreasing hemoglobin; increased by ~30% with phenytoin co-administration. | [12] |

| Central Volume (V₁) | Human Adults | Lower in women; increased with increasing serum creatinine. | [12] |

| Accumulation | Human Adults (3x/week dosing) | Minimal accumulation in plasma. | [5] |

| Maximal Tolerated Dose (MTD) | Human Adults (single dose) | 22.3 mg/kg | [11] |

| Maximal Tolerated Dose (MTD) | Human Adults (10 once-daily treatments) | 6.3 mg/kg | [13] |

| Recommended Single Dose | Human Adults | 16.7 mg/kg | [11] |

Experimental Protocols

Clinical Pharmacokinetic Analysis (Population PK Study)

This protocol provides a generalized workflow for the population pharmacokinetic studies that have been conducted on this compound.

References

- 1. Motexafin gadolinium: gadolinium (III) texaphyrin, gadolinium texaphyrin, this compound, GdT2B2, PCI 0120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Motexafin gadolinium: a possible new radiosensitiser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Novel Expanded Porphyrin, Motexafin Gadolinium, Combined with Ytrrium-90 Ibritumomab Tiuxetan for Relapsed/Refractory Non-Hodgkin Lymphoma: Pre-Clinical Findings and Results of a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Motexafin gadolinium: a novel redox active drug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I and pharmacokinetic study of the novel redox-active agent, motexafin gadolinium, with concurrent radiation therapy in patients with locally advanced pancreatic or biliary cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Motexafin gadolinium, a tumor-selective drug targeting thioredoxin reductase and ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Re-evaluating gadolinium(III) texaphyrin as a radiosensitizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Population pharmacokinetics and bioavailability of motexafin gadolinium (Xcytrin) in CD1 mice following intravenous and intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A phase I single-dose trial of gadolinium texaphyrin (this compound), a tumor selective radiation sensitizer detectable by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Population pharmacokinetics of motexafin gadolinium in adults with brain metastases or glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multicenter phase Ib/II trial of the radiation enhancer motexafin gadolinium in patients with brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of GD-Tex (Gadolinium Texaphyrin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro studies conducted to evaluate the efficacy of GD-Tex (Gadolinium Texaphyrin), a potential radiosensitizing agent. The document summarizes the available quantitative data, details the experimental protocols employed in key studies, and visualizes the proposed mechanisms of action and experimental workflows. Notably, the in vitro evidence for the radiosensitizing effects of this compound is contested in the scientific literature, and this guide presents the findings from the primary conflicting studies to offer a comprehensive and objective overview.

Data Presentation: In Vitro Radiosensitization Studies

The in vitro radiosensitizing effect of Gadolinium Texaphyrin has been a subject of conflicting reports. The following table summarizes the key findings from two pivotal studies that investigated the efficacy of this compound in various cancer cell lines.

| Study | Cell Line(s) | This compound Concentration | Radiation Dose | Experimental Conditions | Key Findings |

| Young et al. (1996) | HT29 (Human Colon Carcinoma) | Not specified, but efficacy noted | Graded doses | Aerobic | Efficient radiation sensitization observed. |

| Bernhard et al. (2000) | HT29, U-87 MG (Glioblastoma), U251-NCI (Glioblastoma), SW480 (Colon Adenocarcinoma), A549 (Lung Carcinoma), MCF-7 (Breast Adenocarcinoma) | 20-500 µM | Graded doses | Aerobic | No radiation sensitization observed in any of the tested cell lines. |

| Bernhard et al. (2000) | MCF-7, U-87 MG | 20-500 µM | Graded doses | Hypoxic | No radiation sensitization observed under hypoxic conditions. |

Experimental Protocols: Clonogenic Survival Assay

The primary method used to assess the in vitro radiosensitizing efficacy of this compound in the key studies was the clonogenic survival assay. This assay determines the ability of a single cell to undergo unlimited division and form a colony, thereby measuring the reproductive viability of a cell population after treatment.

1. Cell Culture and Plating:

-

Cell Lines: Human cancer cell lines (e.g., HT29, MCF-7, U-87 MG) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Plating: Cells were trypsinized to create a single-cell suspension and then plated in culture dishes at a density calculated to yield a countable number of colonies (typically 50-200) after the experiment.

2. Drug Incubation:

-

After allowing the cells to adhere to the culture plates (typically overnight), the culture medium was replaced with a medium containing this compound at various concentrations (as reported by Bernhard et al., this ranged from 20 to 500 µM).

-

The cells were incubated with this compound for a predetermined period, which in the key studies was 24 hours, to allow for cellular uptake of the compound.

3. Irradiation:

-

Following the incubation period with this compound, the culture plates were irradiated with graded doses of ionizing radiation (e.g., from a cesium-137 or cobalt-60 source).

-

Control plates (no this compound, no radiation; this compound only; radiation only) were included in each experiment.

4. Colony Formation:

-

After irradiation, the drug-containing medium was removed, and the cells were washed and incubated in a fresh, drug-free medium.

-

The plates were incubated for a period sufficient for colony formation (typically 7-14 days), with the incubation time being dependent on the doubling time of the specific cell line.

5. Staining and Quantification:

-

Once the colonies were of a sufficient size (generally defined as containing at least 50 cells), the medium was removed, and the colonies were fixed (e.g., with a methanol/acetic acid solution) and stained with a dye such as crystal violet.

-

The number of colonies in each dish was counted, and the plating efficiency and surviving fraction for each treatment condition were calculated. The results were then used to generate cell survival curves.

Mandatory Visualizations

Experimental Workflow: In Vitro Radiosensitization Assay

The following diagram illustrates the general workflow for assessing the radiosensitizing potential of this compound using a clonogenic survival assay.

Unlocking Precision Oncology: A Technical Guide to GD-Tex for Selective Tumor Accumulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and clinical evidence supporting Gadolinium Texaphyrin (GD-Tex), a novel theranostic agent designed for selective accumulation in tumors. This compound, also known as Motexafin Gadolinium, presents a unique paradigm in cancer therapy, acting as both a tumor-selective radiation sensitizer and an imaging agent detectable by magnetic resonance imaging (MRI).[1][2] This dual functionality allows for targeted enhancement of radiation therapy while simultaneously providing real-time visualization of its distribution, paving the way for more precise and effective cancer treatment.

Core Mechanism of Action and Tumor Selectivity

This compound is a porphyrin-like macrocyclic molecule that exhibits a high affinity for tumor tissues.[2] This inherent tumor selectivity is a critical attribute, enabling the targeted delivery of its therapeutic and diagnostic capabilities. Once localized within the tumor microenvironment, this compound acts as a radiation sensitizer. It is believed to function through the production of reactive oxygen species (ROS) that damage cancer cells and by sensitizing both oxygenated (oxic) and oxygen-deficient (hypoxic) tumor cells to the effects of radiation.[1] This is a significant advantage, as hypoxia is a common feature of solid tumors and a major contributor to radiation resistance. The gadolinium component of the molecule allows for its detection by MRI, confirming its accumulation in primary and metastatic tumors.[1][3]

The precise molecular mechanisms underpinning this compound's selective tumor accumulation are multifaceted and are thought to involve the unique biophysical properties of neoplastic tissues. Like other porphyrins, its uptake is facilitated by the distinct tumor microenvironment.[3]

Quantitative Analysis of Clinical Data

A pivotal Phase I single-dose trial provided critical insights into the pharmacokinetics, safety, and tumor-localizing properties of this compound when administered concurrently with radiation therapy.[1] The study enrolled adult patients with a variety of incurable cancers requiring palliative radiation.[1][4]

| Parameter | Value | Reference |

| Patient Population | 38 adults with incurable cancers (Lung, Cervix, other solid tumors) | [1][5] |

| This compound Dose Escalation | 0.6 to 29.6 mg/kg | [1][6] |

| Maximum Tolerated Dose (MTD) | 22.3 mg/kg | [1][6] |

| Dose-Limiting Toxicity | Reversible acute tubular necrosis | [1][6] |

| Recommended Single Dose | 16.7 mg/kg | [1][6] |

| Median Half-Life (single dose) | 7.4 hours | [1][4] |

Tumor Accumulation Insights:

MRI scans demonstrated selective accumulation of this compound in both primary and metastatic tumors.[1][3] This biolocalization was observed in every patient imaged at doses of 4.0 mg/kg and higher, irrespective of the tumor type.[5] While a direct, statistically significant correlation between signal intensity and drug concentration could not be definitively established due to tumor heterogeneity, a general dose-response relationship was noted.[5]

Key Experimental Protocols

The methodologies employed in the Phase I clinical trial were crucial for establishing the safety and efficacy profile of this compound.

Phase I Clinical Trial Protocol

Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities, pharmacokinetics, and biolocalization of a single intravenous dose of this compound administered with radiation therapy.[1]

Patient Eligibility:

-

Adults with incurable primary or metastatic cancer requiring palliative radiotherapy.[4]

-

Informed consent obtained from all participants.[4]

Treatment Regimen:

-

A single intravenous dose of this compound was administered.[1]

-

The dose was escalated in cohorts of 3 to 5 patients, starting from 0.6 mg/kg up to 29.6 mg/kg.[1][5]

-

At least 2 hours after this compound administration, patients received radiation therapy to the targeted tumor sites.[1][4]

Pharmacokinetic Analysis:

-

Blood samples were collected from 23 patients at baseline and at 1, 4, and 24 hours post-infusion to analyze plasma drug concentrations.[4][5]

-

For a subset of patients, additional early time points were sampled to determine the plasma elimination half-life.[4]

Biolocalization Assessment:

-

Magnetic Resonance Imaging (MRI) was performed to visualize the accumulation of this compound in tumor tissues.[1]

Signaling Pathways and Molecular Interactions

While the precise signaling pathways modulated by this compound are a subject of ongoing research, its mechanism as a radiation sensitizer is thought to involve the catalytic generation of ROS from endogenous sources.

Future Directions and Conclusion

The selective accumulation of this compound in tumors, coupled with its role as a radiation sensitizer and its visibility on MRI, establishes it as a promising agent in the field of oncology.[1][6] The Phase I trial data demonstrates that this compound is well-tolerated at doses that achieve significant tumor localization.[1] Further research, including multi-dose studies and Phase II/III trials, are essential to fully elucidate its clinical utility and to optimize its integration into standard radiotherapy protocols.[6][7] The ability to visualize the drug's presence in the tumor in real-time opens up new possibilities for personalized treatment planning and response monitoring, heralding a new era of precision in radiation oncology.

References

- 1. A phase I single-dose trial of gadolinium texaphyrin (this compound), a tumor selective radiation sensitizer detectable by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Portico [access.portico.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Motexafin gadolinium: gadolinium (III) texaphyrin, gadolinium texaphyrin, this compound, GdT2B2, PCI 0120 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Imaging Properties of Gadolinium Texaphyrin (Gd-Tex): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadolinium Texaphyrin (Gd-Tex), also known as motexafin gadolinium, is a unique porphyrin-like macrocycle that has garnered significant interest for its dual functionality as a magnetic resonance imaging (MRI) contrast agent and a radiation sensitizer. Its selective accumulation in tumor tissues offers the potential for targeted cancer therapy and enhanced diagnostic imaging. This technical guide provides an in-depth overview of the core molecular imaging properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Molecular Imaging Properties of this compound

This compound exhibits paramagnetic properties due to the central gadolinium (III) ion, which effectively shortens the T1 relaxation time of water protons in its vicinity, leading to enhanced signal intensity on T1-weighted MR images. A key characteristic of this compound is its ability to selectively accumulate and be retained in tumor cells, a feature attributed to the metabolic activity and altered cellular environment of cancerous tissues. This tumor selectivity allows for a prolonged imaging window compared to conventional gadolinium-based contrast agents.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on preclinical and clinical studies.

Table 1: In Vitro and Preclinical Properties of this compound

| Property | Value | Species/Conditions | Reference |

| T1 Relaxivity (r1) | 19 (mmol/L·s)⁻¹ | In vitro at 1.5 T | [1] |

| T2 Relaxivity (r2) | 22 (mmol/L·s)⁻¹ | In vitro at 1.5 T | [1] |

| Tumor-to-Muscle Ratio | Up to 8-fold greater concentration in tumors | Tumor-bearing animals | [2] |

| Tumor Enhancement | Significant enhancement up to 24 hours | Rat fibrosarcomas (17 µmol/kg) | [1] |

| Organ Distribution | Significant contrast enhancement of liver and kidney | Rats and rabbits (1-17 µmol/kg) | [1] |

Table 2: Phase I Clinical Trial Data for this compound

| Parameter | Value | Patient Population | Reference |

| Median Half-life | 7.4 hours | Patients with incurable cancers | [2][3][4] |

| Maximally Tolerated Dose (MTD) | 22.3 mg/kg | Single i.v. dose | [2][3][4] |

| Recommended Single Dose | 16.7 mg/kg | [2][3][4] | |

| Tumor Signal Enhancement | 24% to 113% increase | Doses > 4.0 mg/kg | [2] |

| Enhancement Persistence | Up to 14 hours post-injection | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to characterize the molecular imaging properties of this compound.

In Vitro Relaxivity Measurement

The relaxivity of an MRI contrast agent is a measure of its efficiency in enhancing the relaxation rates of water protons.

Objective: To determine the T1 (longitudinal) and T2 (transverse) relaxivities of this compound.

Materials:

-

This compound solution of known concentration

-

Phosphate-buffered saline (PBS) or plasma

-

NMR spectrometer or MRI scanner

-

Sample tubes

Protocol:

-

Prepare a series of this compound dilutions in PBS or plasma with varying concentrations.

-

Transfer each dilution to a separate sample tube.

-

Place the sample tubes in the NMR spectrometer or MRI scanner.

-

Measure the T1 and T2 relaxation times for each sample at a specific magnetic field strength (e.g., 1.5 T) and temperature (e.g., 37°C).

-

Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.

-

Plot the relaxation rates (R1 and R2) as a function of this compound concentration.

-

The slopes of the resulting linear plots represent the T1 relaxivity (r1) and T2 relaxivity (r2), respectively, typically expressed in units of (mmol/L·s)⁻¹.

Preclinical Biodistribution Study in Tumor-Bearing Rodents

Biodistribution studies are essential to understand the uptake, distribution, and clearance of a compound in a living organism.

Objective: To determine the in vivo distribution and tumor accumulation of this compound.

Animal Model:

-

Immunocompromised mice or rats bearing subcutaneous or orthotopic tumors (e.g., fibrosarcoma, lung carcinoma).

Materials:

-

This compound solution for injection

-

Tumor-bearing rodents

-

Anesthesia (e.g., isoflurane)

-

Preclinical MRI scanner (e.g., 7T)

-

Tissue collection tools

Protocol:

-

Anesthetize the tumor-bearing animal.

-

Acquire pre-contrast T1-weighted MR images of the tumor and surrounding tissues.

-

Administer a single intravenous dose of this compound (e.g., 5-17 µmol/kg) via the tail vein.

-

Acquire a series of post-contrast T1-weighted MR images at various time points (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours) after injection.

-

Analyze the MR images to quantify the signal enhancement in the tumor, muscle, liver, and kidneys over time.

-

(Optional) At the final time point, euthanize the animal and collect tumor and major organs for ex vivo analysis of gadolinium concentration using techniques like inductively coupled plasma mass spectrometry (ICP-MS) to correlate with MRI signal enhancement.

In Vitro Clonogenic Survival Assay for Radiosensitization

This assay assesses the ability of this compound to enhance the cell-killing effects of ionizing radiation.

Objective: To evaluate the radiosensitizing potential of this compound in cancer cell lines.

Cell Lines:

-

Human cancer cell lines (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma).

Materials:

-

This compound solution

-

Complete cell culture medium

-

Cell culture plates

-

Radiation source (e.g., X-ray irradiator)

-

Crystal violet staining solution

Protocol:

-

Seed a known number of cells into cell culture plates and allow them to attach overnight.

-

Treat the cells with a specific concentration of this compound for a predetermined duration (e.g., 24 hours). A control group without this compound treatment should be included.

-

Expose the plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

Remove the this compound-containing medium, wash the cells, and add fresh medium.

-

Incubate the plates for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

-

Fix the colonies with a solution like methanol and stain them with crystal violet.

-

Count the number of colonies in each plate.

-

Calculate the plating efficiency and the surviving fraction for each treatment condition.

-

Plot the surviving fraction as a function of the radiation dose to generate cell survival curves. A downward shift in the survival curve for the this compound treated group compared to the radiation-only group indicates radiosensitization.

Visualizations: Signaling Pathways and Experimental Workflows